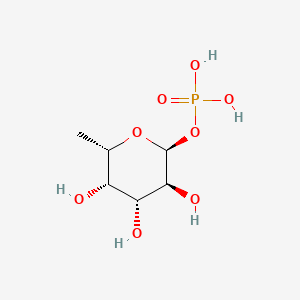![molecular formula C7H11Na2O10P B13850336 disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a phosphoryl group, making it highly reactive and versatile in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups and the phosphoryl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphoryl groups enable it to form hydrogen bonds and coordinate with metal ions, affecting enzyme activities and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate can be compared with other similar compounds, such as:
Disodium phosphate: Similar in containing a phosphoryl group but lacks the complex oxane ring structure.
Sodium gluconate: Contains multiple hydroxyl groups but does not have a phosphoryl group.
Disodium adenosine triphosphate (ATP): Contains both hydroxyl and phosphoryl groups but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C7H11Na2O10P |
|---|---|
分子量 |
332.11 g/mol |
IUPAC 名称 |
disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate |
InChI |
InChI=1S/C7H13O10P.2Na/c8-3-1-7(12,6(10)11)17-4(5(3)9)2-16-18(13,14)15;;/h3-5,8-9,12H,1-2H2,(H,10,11)(H2,13,14,15);;/q;2*+1/p-2/t3-,4-,5+,7?;;/m1../s1 |
InChI 键 |
HMVFXGRQDBAKQX-INIURBLLSA-L |
手性 SMILES |
C1[C@H]([C@@H]([C@H](OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C1C(C(C(OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


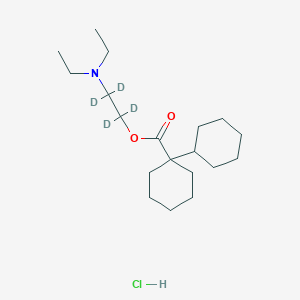
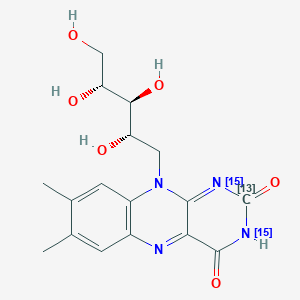


![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
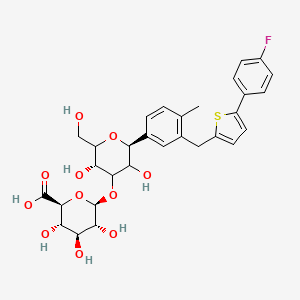
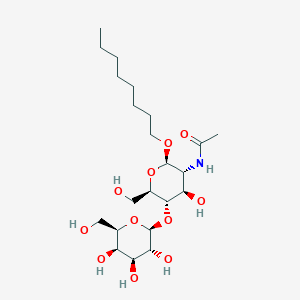
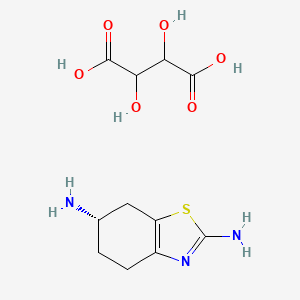
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


